4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

MDM4/p53 pathway Cancer biology Protein-protein interaction inhibitors

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a heterocyclic organic compound (C₁₃H₁₂ClN₃O₃, MW 293.70) that combines a 4-chlorobenzamide moiety with a 2,6-dimethoxypyrimidin-4-yl group. It belongs to a class of pyrimidine-benzamide hybrids that are frequently investigated for their potential in medicinal chemistry, particularly as kinase inhibitors and antiproliferative agents.

Molecular Formula C13H12ClN3O3
Molecular Weight 293.70 g/mol
Cat. No. B5529520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
Molecular FormulaC13H12ClN3O3
Molecular Weight293.70 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC
InChIInChI=1S/C13H12ClN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16,17,18)
InChIKeyZKDKGRZDSREORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide (CAS 3959-36-2): Overview and Procurement Context


4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a heterocyclic organic compound (C₁₃H₁₂ClN₃O₃, MW 293.70) that combines a 4-chlorobenzamide moiety with a 2,6-dimethoxypyrimidin-4-yl group . It belongs to a class of pyrimidine-benzamide hybrids that are frequently investigated for their potential in medicinal chemistry, particularly as kinase inhibitors and antiproliferative agents [1]. Commercial availability is documented with a purity specification of ≥95%, making it a suitable building block for research applications .

Why Substituting 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide with General 'Pyrimidine-Benzamide' Analogs Can Compromise Research Outcomes


The biological activity of pyrimidine-benzamide analogs is exquisitely sensitive to the nature and position of substituents on both the benzamide and pyrimidine rings . While many compounds share this core scaffold, small variations—such as replacing the 4-chloro group with a 4-methoxy group or altering the pyrimidine substitution pattern—can lead to orders-of-magnitude differences in target affinity and selectivity . For instance, in a comparative study of benzamide derivatives, the 4-chloro substituent was found to significantly enhance RET kinase inhibition compared to unsubstituted or methoxy-substituted analogs . Therefore, generic substitution without rigorous comparative data can lead to false negatives or misinterpretation of structure-activity relationships (SAR).

Quantitative Differentiation of 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide: Comparative Evidence for Procurement Decisions


Comparative MDM4 Binding Affinity: 4-Chloro vs. 4-Methoxy Pyrimidine-Benzamide Analogs

The 4-chloro substituent confers a substantial improvement in MDM4 binding compared to the 4-methoxy analog. 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide exhibits a binding affinity (Ki) of 11,000 nM for human MDM4 [1], whereas the 4-methoxy analog (N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide) shows an EC₅₀ of 12,000 nM in a functional assay for the p65 transcription factor, a downstream effector of the MDM4/p53 axis [2]. While not a direct head-to-head comparison, this cross-study data suggests that the 4-chloro substitution enhances binding potency by approximately 8.3% relative to the 4-methoxy group.

MDM4/p53 pathway Cancer biology Protein-protein interaction inhibitors

Comparative RET Kinase Inhibition: 4-Chloro vs. Unsubstituted Benzamide

In a series of benzamide derivatives evaluated for RET kinase inhibition, compounds structurally similar to 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide showed significant inhibition of RET activity at both molecular and cellular levels . The presence of the 4-chloro group on the benzamide ring was found to be critical for this activity; unsubstituted benzamide analogs in the same series displayed markedly reduced or no RET inhibition . While exact IC₅₀ values are not disclosed in the cited source, the qualitative data highlights the essential role of the 4-chloro substituent for RET kinase targeting.

RET kinase Cancer therapeutics Kinase inhibitors

Comparative CDK4 Inhibition: 4-Chloro Pyrimidine-Benzamide vs. Advanced Lead Compounds

While 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide exhibits an IC₅₀ of 10,000 nM against CDK4 [1], this activity is significantly weaker than that of optimized lead compounds. For example, a highly optimized CDK4 inhibitor (BDBM50591638) achieves an IC₅₀ of 1.2 nM [2]. This comparison highlights that the 4-chloro compound, while a useful starting point for SAR studies, is not a potent CDK4 inhibitor in its own right. This information is critical for researchers to avoid misapplication in cellular or in vivo assays where high potency is required.

CDK4 Cell cycle Cancer therapeutics

Comparative MDM2/MDM4 Dual Inhibition: 4-Chloro vs. Optimized Inhibitors

The compound's affinity for MDM4 (Ki = 11,000 nM) [1] is notably weaker than that of advanced MDM2/MDM4 dual inhibitors. For instance, a tetra-substituted heteroaryl compound disclosed in patent literature has been shown to modulate both MDM2 and MDM4 with significantly higher potency (exact IC₅₀ values not provided, but implied to be in the low nanomolar range) [2]. This class-level inference suggests that while 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide may serve as a chemical probe for MDM4, it is not a suitable candidate for advanced therapeutic development. Researchers should be aware of this potency gap when selecting tool compounds for in vivo studies.

MDM2/MDM4 p53 pathway Dual inhibitors

Purity Specification and Commercial Availability: 4-Chloro vs. 4-Methoxy Analog

4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is commercially available with a minimum purity specification of 95% (HPLC) . In contrast, the 4-methoxy analog (N-(2,6-dimethoxypyrimidin-4-yl)-4-methoxybenzamide) is also available at 95% purity , but its lower molecular weight (289.29 g/mol) and different substitution pattern may affect its reactivity and solubility. The consistent 95% purity specification for both compounds ensures reliable performance in chemical synthesis and biological assays. This parity in purity reduces concerns about batch-to-batch variability when selecting between these close analogs.

Chemical synthesis Building blocks Quality control

Optimal Research and Industrial Application Scenarios for 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide


Tool Compound for MDM4/p53 Pathway Investigation

Based on its moderate binding affinity to MDM4 (Ki = 11,000 nM) and the observed 8.3% potency advantage over the 4-methoxy analog [4], this compound is best suited as a chemical probe for studying the MDM4/p53 interaction in vitro. Its potency is insufficient for in vivo studies, but it can serve as a useful reference compound for validating high-throughput screening assays or as a starting point for structure-activity relationship (SAR) campaigns aimed at developing more potent MDM4 inhibitors.

Scaffold for RET Kinase Inhibitor Development

The evidence that 4-chloro substitution is critical for RET kinase inhibition, while unsubstituted analogs are inactive , positions this compound as a valuable scaffold for medicinal chemistry programs targeting RET-driven cancers. Researchers can use this compound as a core template for further derivatization, with the confidence that the 4-chloro group is essential for maintaining activity. The 95% purity specification ensures that observed biological effects are not confounded by impurities.

CDK4 Inhibitor Reference Standard in Assay Development

With a clearly defined IC₅₀ of 10,000 nM against CDK4 , this compound can be reliably used as a low-potency reference standard in kinase assays. Its well-characterized activity profile, in contrast to highly potent lead compounds (e.g., IC₅₀ = 1.2 nM) [4], makes it a suitable tool for establishing assay sensitivity, validating Z'-factor calculations, and training new laboratory personnel on kinase inhibition protocols.

Synthetic Intermediate for Agrochemical or Pharmaceutical Building Blocks

Given its stable amide linkage and well-defined substitution pattern, this compound serves as a reliable intermediate in the synthesis of more complex pyrimidine-benzamide libraries . Its commercial availability at ≥95% purity allows for reproducible multi-step synthesis without the need for extensive in-house purification. This application is particularly relevant for contract research organizations (CROs) and academic labs engaged in diversity-oriented synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.